3-([1-(Chloromethyl)cyclopropyl]methyl)furan
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Overview
Description
3-([1-(Chloromethyl)cyclopropyl]methyl)furan is an organic compound that features a furan ring substituted with a cyclopropyl group bearing a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclopropyl]methyl)furan typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under appropriate conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment to the Furan Ring: The final step involves the coupling of the cyclopropylmethyl group to the furan ring, which can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-([1-(Chloromethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the furan ring or the chloromethyl group, leading to the formation of alcohols or alkanes.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([1-(Chloromethyl)cyclopropyl]methyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-([1-(Bromomethyl)cyclopropyl]methyl)furan: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-([1-(Hydroxymethyl)cyclopropyl]methyl)furan: Contains a hydroxymethyl group instead of a chloromethyl group.
3-([1-(Methyl)cyclopropyl]methyl)furan: Lacks the halogen substituent, having a simple methyl group instead.
Uniqueness
3-([1-(Chloromethyl)cyclopropyl]methyl)furan is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
3-[[1-(chloromethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H11ClO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI Key |
ZCKWLGHHQPPYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC=C2)CCl |
Origin of Product |
United States |
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